molecular formula C18H18Cl2N2O2 B457244 3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide

3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide

Cat. No.: B457244
M. Wt: 365.2g/mol
InChI Key: HLZRHGVNQBDYJX-UHFFFAOYSA-N
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Description

3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide is an organic compound with the molecular formula C18H18Cl2N2O2 and a molecular weight of 365.2 g/mol. This compound is characterized by the presence of two chlorine atoms and a benzamide group, making it a significant molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide involves several steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and 4-aminobutylamine.

    Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chlorobenzoyl chloride is reacted with 4-aminobutylamine to form an intermediate, which is then further reacted with 3-chlorobenzoyl chloride to yield the final product.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: The exact pathways depend on the biological context, but it may involve modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide can be compared with similar compounds such as:

    This compound: Similar in structure but with different substituents.

    N-{4-[(3-chlorobenzoyl)amino]butyl}benzamide: Lacks the chlorine atoms, leading to different chemical properties.

    This compound: Contains additional functional groups that may alter its reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2g/mol

IUPAC Name

3-chloro-N-[4-[(3-chlorobenzoyl)amino]butyl]benzamide

InChI

InChI=1S/C18H18Cl2N2O2/c19-15-7-3-5-13(11-15)17(23)21-9-1-2-10-22-18(24)14-6-4-8-16(20)12-14/h3-8,11-12H,1-2,9-10H2,(H,21,23)(H,22,24)

InChI Key

HLZRHGVNQBDYJX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCCCNC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCCCNC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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